molecular formula C14H9N4NaO2S B5053696 sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate

sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate

Cat. No. B5053696
M. Wt: 320.30 g/mol
InChI Key: XLKUMUUTGOCXLZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate, also known as NPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiolate derivative of 1,2,4-triazole, which is a heterocyclic compound commonly found in many biologically active molecules. NPTT has been shown to possess a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate involves the formation of a covalent bond between the thiolate group of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate and the thiol group of the target molecule. This covalent bond formation results in the formation of a stable adduct, which can be easily detected using various analytical techniques. The selectivity of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate towards thiols is attributed to the high nucleophilicity of the thiol group, which makes it more reactive towards electrophilic compounds such as sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate.
Biochemical and Physiological Effects:
sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate has been shown to possess a wide range of biochemical and physiological effects. One of the most significant effects of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is its ability to selectively bind to thiols, which are important biomolecules involved in various physiological processes such as redox signaling, detoxification, and protein folding. The binding of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate to thiols can modulate their functions and alter the physiological processes in which they are involved.

Advantages and Limitations for Lab Experiments

One of the main advantages of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is its high selectivity towards thiols, which makes it a valuable tool for the detection and quantification of thiols in biological samples. Additionally, the fluorescent properties of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate make it a convenient probe for monitoring thiols in real-time. However, one of the limitations of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is its potential toxicity towards cells and tissues, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for the research on sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate. One of the potential applications of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is its use as a therapeutic agent for the treatment of diseases associated with oxidative stress. The ability of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate to selectively bind to thiols and modulate their functions makes it a promising candidate for the development of new therapeutic agents. Additionally, the development of new derivatives of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate with improved selectivity and reduced toxicity can further enhance its potential applications in scientific research.

Synthesis Methods

The synthesis of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate involves the reaction between 4-nitrobenzenethiol and 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydroxide. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution with the 4-nitrophenyl group to yield sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate. The synthesis of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is relatively simple and can be easily carried out in a laboratory setting.

Scientific Research Applications

Sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate has been extensively studied for its potential applications in scientific research. One of the most significant applications of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate is its use as a fluorescent probe for the detection of thiols in biological samples. sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate has been shown to selectively bind to thiols, such as glutathione, and produce a fluorescent signal that can be easily detected. This property of sodium 5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate has been utilized in various studies to monitor the levels of thiols in biological samples and to investigate their roles in various physiological processes.

properties

IUPAC Name

sodium;5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole-3-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S.Na/c19-18(20)12-8-6-10(7-9-12)13-15-16-14(21)17(13)11-4-2-1-3-5-11;/h1-9H,(H,16,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKUMUUTGOCXLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CC=C(C=C3)[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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